![molecular formula C12H12N2O B113100 4-(Benzyloxy)pyridin-2-amine CAS No. 85333-26-2](/img/structure/B113100.png)
4-(Benzyloxy)pyridin-2-amine
Overview
Description
4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines . Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
Pyridin-2-amines, such as 4-(Benzyloxy)pyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives . The synthesis of these compounds is often achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular formula of 4-(Benzyloxy)pyridin-2-amine is C12H12N2O . It has a molecular weight of 200.24 g/mol . The InChIKey, a unique identifier for the compound, is RAFCWIXBEWVPGL-UHFFFAOYSA-N .Chemical Reactions Analysis
The oxyfunctionalization of pyridine derivatives, such as 4-(Benzyloxy)pyridin-2-amine, using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)pyridin-2-amine include a molecular weight of 200.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound has a topological polar surface area of 48.1 Ų .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Benzyloxy)pyridin-2-amine: is a key precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that have two possible tautomeric forms . These compounds are structurally similar to purine bases and have over 300,000 described structures, making them significant in medicinal chemistry due to their potential biological activities.
Biomedical Applications
The compound’s derivatives are used in biomedical research, particularly in the development of new medications. They serve as building blocks for creating bioactive molecules that can interact with biological systems, potentially leading to new treatments for various diseases .
Drug Design and Development
In pharmaceuticals, 4-(Benzyloxy)pyridin-2-amine derivatives are utilized as intermediates in drug design and development. They are involved in the creation of Schiff bases, which are known for their wide range of bioactivities, including antibacterial, antiviral, and anticancer properties .
Agrochemical Research
This compound is also a precursor in the synthesis of agrochemicals. Its derivatives can be tailored to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .
Chemical Industry Applications
In the chemical industry, 4-(Benzyloxy)pyridin-2-amine is used to synthesize various chemical products. Its versatility allows it to undergo different types of reactions, which is essential for producing a wide range of industrial chemicals .
Chemosensors Development
The compound’s derivatives are explored for their use in developing chemosensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and diagnostics .
Anti-Tubercular Agents
Research has been conducted to design and synthesize derivatives of 4-(Benzyloxy)pyridin-2-amine as potent anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as new treatments for tuberculosis .
Non-Toxicity to Human Cells
In the context of safety, studies have indicated that certain derivatives of 4-(Benzyloxy)pyridin-2-amine are non-toxic to human cells. This is crucial for the development of safe pharmaceuticals and other products that come into contact with humans .
Safety and Hazards
Future Directions
The future directions for the use of 4-(Benzyloxy)pyridin-2-amine could involve its use in the synthesis of various pharmaceutical products, given the demand for pyridine derivatives as synthons for such products . The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 presents a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammatory responses and cellular processes respectively .
Mode of Action
It’s known that the compound can participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Pharmacokinetics
Similar compounds like 3-(benzyloxy)pyridin-2-amine are predicted to have good intestinal absorption .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .
properties
IUPAC Name |
4-phenylmethoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCWIXBEWVPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334242 | |
Record name | 4-(benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)pyridin-2-amine | |
CAS RN |
85333-26-2 | |
Record name | 4-(benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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